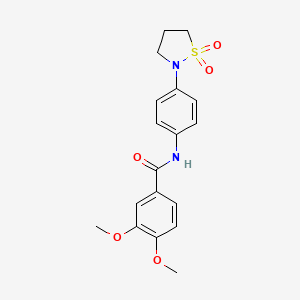

![molecular formula C21H19FN2OS2 B2875931 2-((3-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-78-3](/img/structure/B2875931.png)

2-((3-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[3,2-d]pyrimidin-4-amines are classes of compounds that have been synthesized and screened against Mycobacteria as part of programs to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .

Synthesis Analysis

An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed . A procedure has been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis .

Applications De Recherche Scientifique

Analytical Chemistry Applications

A study by Wang et al. (2012) developed a highly sensitive and selective fluorescent probe based on intramolecular charge transfer pathways for discriminating thiophenols over aliphatic thiols. This research underscores the compound's utility in environmental and biological sciences for thiophenol sensing in water samples, showcasing its potential in analytical chemistry applications (Wang et al., 2012).

Heterocyclic Chemistry Research

Hirohashi et al. (1975, 1976) explored the structural characteristics of bicyclic thiophene derivatives through NMR studies, observing through-space H–F coupling over seven bonds. These findings contribute to a deeper understanding of the structural and electronic properties of thiophene derivatives, enriching the field of heterocyclic chemistry (Hirohashi et al., 1975); (Hirohashi et al., 1976).

Medicinal Chemistry and Pharmacological Potential

Several studies have synthesized and evaluated derivatives for their central nervous system depressant activity, antifungal and antibacterial properties, anti-HIV-1 activity, anticancer properties, and anticonvulsant and antidepressant activities. For example, Kahveci et al. (2020) synthesized new thieno[2,3-d]pyrimidin-4(3H)-one derivatives and tested them against various bacterial and fungal strains, revealing their significant antimicrobial potential (Kahveci et al., 2020). Similarly, Novikov et al. (2004) demonstrated the anti-HIV-1 activity of pyrimidin-4(3H)-one derivatives, highlighting their potential in antiviral therapy (Novikov et al., 2004).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the Aldehyde Dehydrogenase (ALDH) . ALDH is a family of enzymes involved in detoxifying aldehydes, which are generated by alcohol metabolism and lipid peroxidation .

Mode of Action

The compound interacts with the ALDH enzyme, inhibiting its activity . This inhibition disrupts the normal metabolic processes of the cell, leading to a buildup of toxic aldehydes .

Biochemical Pathways

The inhibition of ALDH affects several biochemical pathways. Primarily, it disrupts the metabolism of aldehydes, leading to their accumulation within the cell . This can cause cellular damage and apoptosis, or programmed cell death .

Pharmacokinetics

Like many other small molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of ALDH by this compound leads to the accumulation of toxic aldehydes within the cell . This can cause cellular damage, leading to cell death . This makes the compound potentially useful as a chemotherapeutic agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other drugs or substances in the body can affect the compound’s absorption, distribution, metabolism, and excretion .

Propriétés

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2OS2/c22-17-8-4-7-16(13-17)14-27-21-23-18-10-12-26-19(18)20(25)24(21)11-9-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMLFQMDBBWVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2875851.png)

![Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2875854.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2875856.png)

![2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide](/img/structure/B2875858.png)

![5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2875862.png)

![4-(dimethylamino)-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2875863.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE](/img/structure/B2875866.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875867.png)